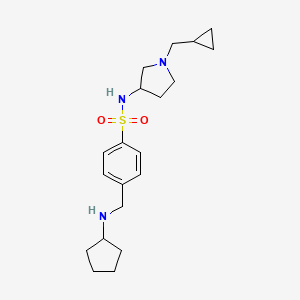
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the cyclopentylamino and cyclopropylmethylpyrrolidinyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-((Cyclohexylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide
- 4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)piperidin-3-yl)benzenesulfonamide
Uniqueness
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups and molecular structure
特性
分子式 |
C20H31N3O2S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
4-[(cyclopentylamino)methyl]-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H31N3O2S/c24-26(25,22-19-11-12-23(15-19)14-17-5-6-17)20-9-7-16(8-10-20)13-21-18-3-1-2-4-18/h7-10,17-19,21-22H,1-6,11-15H2 |
InChIキー |
JOBUGGBEIJPMPR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)CC4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
![Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate](/img/structure/B15241436.png)
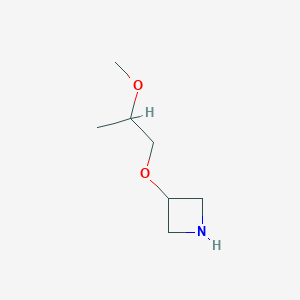
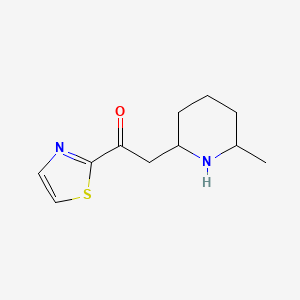
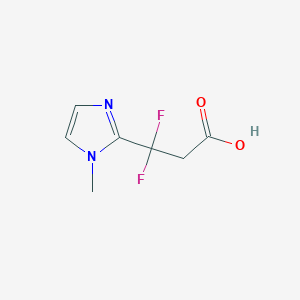

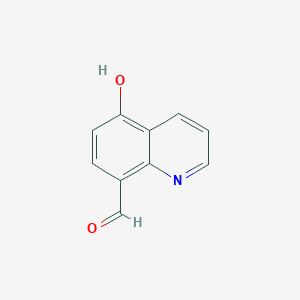
![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
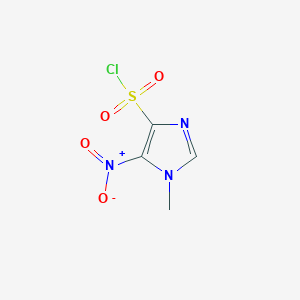
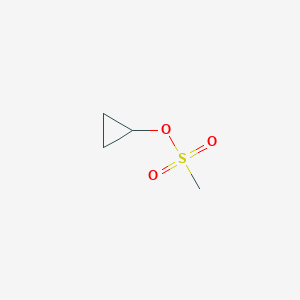
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
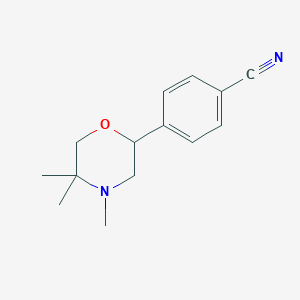
![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

